molecular formula C9H15ClN2 B2383651 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride CAS No. 2061979-76-6

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2383651
CAS No.: 2061979-76-6
M. Wt: 186.68 g/mol
InChI Key: RTUDSFHKHRXEQN-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a synthetic compound that belongs to the class of amines, and it is commonly used as a research chemical.

Scientific Research Applications

Synthesis and Structural Studies

  • Trialkyltantalum Complexes with Aminopyridinato Ligands : A study by Noor, Kretschmer, and Kempe (2006) explores the synthesis of trialkyltantalum complexes using aminopyridinato ligands similar to 1-(3-Methylpyridin-2-yl)propan-1-amine. The synthesis process involved reactions with pentabenzyltantalum and tantalum pentachloride, leading to complexes with different coordination environments, potentially applicable in catalysis or material science (Noor, Kretschmer, & Kempe, 2006).

  • Crystal Structure of Pyridin-2-yl Derivatives : Böck, Beuchel, Goddard, Imming, and Seidel (2020) conducted a structural analysis of compounds including 1-(4-Methylpyridin-2-yl)thiourea, exhibiting different hydrogen bonding patterns and crystal structures. This research highlights the utility of such compounds in crystallography and material science (Böck et al., 2020).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of AlphaVbeta3 Integrin Antagonists : Hartner, Hsiao, Eng, and colleagues (2004) described the synthesis of compounds like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, key intermediates in creating αVβ3 antagonists. These antagonists could have significant implications in pharmaceutical research, especially in developing treatments for conditions involving integrin receptors (Hartner et al., 2004).

Material Science and Chemistry

  • Conformational Analysis and Crystal Structure : Ribet, Pena, Maurel, and colleagues (2005) performed a detailed conformational analysis and crystal structure study of a compound structurally related to 1-(3-Methylpyridin-2-yl)propan-1-amine. Their research contributes to our understanding of molecular conformations and interactions in materials and pharmaceutical compounds (Ribet et al., 2005).

  • Asymmetric Reductive Amination of Pyridines : Yamada, Azuma, and Yamano (2021) reported a method for asymmetric reductive amination of pyridines, including 1-(6-methylpyridin-2-yl)propan-2-one. This technique is vital in synthesizing chiral amines, crucial in pharmaceuticals and fine chemicals (Yamada, Azuma, & Yamano, 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride involves the reaction of 3-methylpyridine with 1-bromo-3-chloropropane followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "3-methylpyridine", "1-bromo-3-chloropropane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylpyridine is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield 1-(3-Methylpyridin-2-yl)propan-1-amine.", "Step 2: The resulting amine is then reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is then treated with hydrochloric acid to yield 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride." ] }

2061979-76-6

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H

InChI Key

RTUDSFHKHRXEQN-UHFFFAOYSA-N

SMILES

CCC(C1=C(C=CC=N1)C)N.Cl.Cl

Canonical SMILES

CCC(C1=C(C=CC=N1)C)N.Cl

solubility

not available

Origin of Product

United States

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